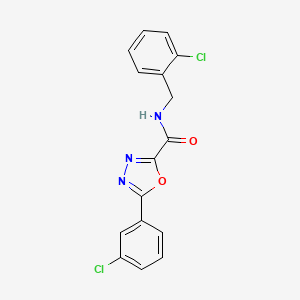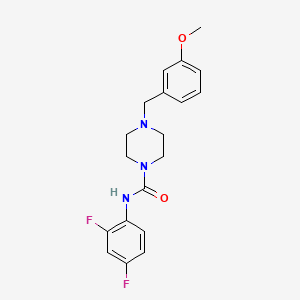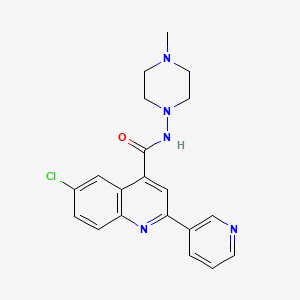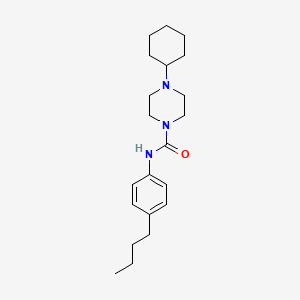
N-(2-chlorobenzyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide
説明
N-(2-chlorobenzyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide, also known as CBX, is a potent and selective inhibitor of the histone lysine-specific demethylase 1 (LSD1). LSD1 is an epigenetic regulator that plays a critical role in the development and progression of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. CBX has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
作用機序
N-(2-chlorobenzyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide exerts its pharmacological effects by inhibiting the activity of LSD1, which is a key regulator of gene expression. LSD1 functions as a histone demethylase, removing methyl groups from lysine residues on histone proteins and thereby modulating chromatin structure and gene expression. LSD1 is overexpressed in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases, and its inhibition by N-(2-chlorobenzyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide leads to changes in gene expression that can have therapeutic effects.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide has been shown to modulate various biochemical and physiological processes, including histone methylation, gene expression, cell proliferation, apoptosis, oxidative stress, and inflammation. N-(2-chlorobenzyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide has been shown to increase the levels of histone methylation in cancer cells, leading to changes in gene expression that inhibit cell proliferation and promote apoptosis. N-(2-chlorobenzyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide has also been shown to reduce oxidative stress and inflammation in various disease models, suggesting that it may have broad therapeutic potential.
実験室実験の利点と制限
N-(2-chlorobenzyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide has several advantages as a research tool, including its high potency and selectivity for LSD1, its well-defined chemical structure, and its ability to modulate epigenetic processes that are important in disease pathogenesis. However, N-(2-chlorobenzyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide also has some limitations, including its relatively low solubility in aqueous solutions, its potential for off-target effects, and its lack of clinical data in humans.
将来の方向性
There are several future directions for research on N-(2-chlorobenzyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide, including:
1. Further preclinical studies to evaluate the efficacy and safety of N-(2-chlorobenzyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide in various disease models, including cancer, neurodegenerative disorders, and inflammatory diseases.
2. Development of more potent and selective LSD1 inhibitors based on the chemical structure of N-(2-chlorobenzyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide.
3. Evaluation of the pharmacokinetics and pharmacodynamics of N-(2-chlorobenzyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide in animal models and humans to optimize dosing and administration strategies.
4. Identification of biomarkers of response to N-(2-chlorobenzyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide in various disease models to guide patient selection and treatment monitoring.
5. Exploration of the potential for combination therapy with N-(2-chlorobenzyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide and other therapeutic agents, including chemotherapy, radiation therapy, and immunotherapy.
In conclusion, N-(2-chlorobenzyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide is a promising research tool and potential therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action, efficacy, and safety in humans.
科学的研究の応用
N-(2-chlorobenzyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide has been extensively studied in preclinical models of cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, N-(2-chlorobenzyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and leukemia. N-(2-chlorobenzyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy for cancer.
In neurodegenerative disorders, N-(2-chlorobenzyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. N-(2-chlorobenzyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide has also been shown to promote neuronal differentiation and survival, suggesting that it may have potential as a neuroprotective agent.
In inflammatory diseases, N-(2-chlorobenzyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide has been shown to reduce inflammation and oxidative stress in animal models of rheumatoid arthritis and colitis. N-(2-chlorobenzyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.
特性
IUPAC Name |
5-(3-chlorophenyl)-N-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-12-6-3-5-10(8-12)15-20-21-16(23-15)14(22)19-9-11-4-1-2-7-13(11)18/h1-8H,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHPECZCVXIYMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NN=C(O2)C3=CC(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4792361.png)
![4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4792367.png)
![3-allyl-5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4792375.png)


![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4792386.png)
![2-({4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4792388.png)
![methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4792400.png)

![N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B4792417.png)
![N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4792425.png)
![N-allyl-2-[2-(4-methoxyphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4792440.png)
![N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B4792447.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide](/img/structure/B4792449.png)